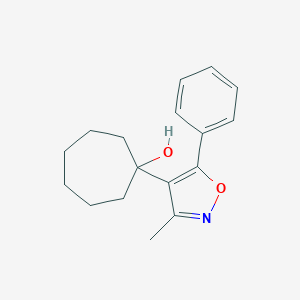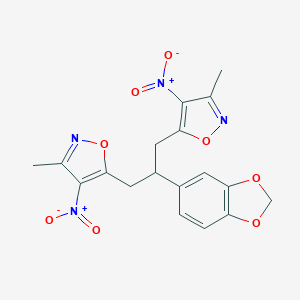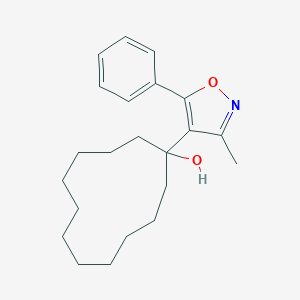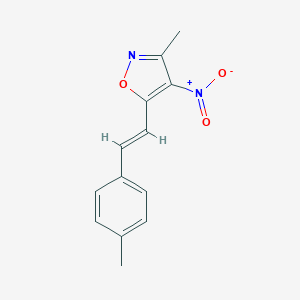![molecular formula C20H12ClNOS B327362 10-chloro-5-methoxy-12-thia-9-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene](/img/structure/B327362.png)
10-chloro-5-methoxy-12-thia-9-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline is a complex organic compound with a molecular formula of C20H12ClNOS.
準備方法
The synthesis of 6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a naphthoquinoline derivative with a thiophene ring system. The reaction conditions often involve the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity of the final product .
化学反応の分析
6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthoquinoline derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .
科学的研究の応用
6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique chemical structure makes it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
作用機序
The mechanism of action of 6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cell proliferation, contributing to its anticancer properties. Additionally, the compound’s anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokines .
類似化合物との比較
6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline can be compared with other similar compounds, such as:
Naphthoquinoline derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Thiophene-based compounds: These compounds contain a thiophene ring and exhibit diverse biological activities, similar to 6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline
The uniqueness of 6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline lies in its specific combination of a naphthoquinoline core with a thiophene ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C20H12ClNOS |
|---|---|
分子量 |
349.8 g/mol |
IUPAC名 |
10-chloro-5-methoxy-12-thia-9-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene |
InChI |
InChI=1S/C20H12ClNOS/c1-23-12-7-8-15-14(10-12)18-17-13-5-3-2-4-11(13)6-9-16(17)24-19(18)20(21)22-15/h2-10H,1H3 |
InChIキー |
UNYDMQPBOXZNCS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C3C4=C(C=CC5=CC=CC=C54)SC3=C(N=C2C=C1)Cl |
正規SMILES |
COC1=CC2=C(C=C1)N=C(C3=C2C4=C(S3)C=CC5=CC=CC=C54)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,5-Dimethyl-4-{[(4-methylphenyl)sulfonyl]methyl}isoxazole](/img/structure/B327285.png)






![5-(4-Methoxyphenyl)-2-methyl-3-[2-(4-methylphenyl)vinyl]isoxazol-2-ium](/img/structure/B327296.png)
![3,5-Dimethyl-4-[phenyl(phenylsulfonyl)methyl]isoxazole](/img/structure/B327297.png)


